4-((4-Propylphenyl)ethynyl)phenol
Description
4-((4-Propylphenyl)ethynyl)phenol is a phenolic compound featuring a rigid ethynyl (-C≡C-) bridge connecting two aromatic rings: a phenol moiety and a 4-propylphenyl group. This structure imparts unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. The ethynyl group enhances conjugation, influencing optical properties such as fluorescence, while the propyl substituent contributes to hydrophobicity and steric bulk. Its synthesis likely involves Sonogashira coupling, a common method for aryl-alkyne bonds, as seen in structurally analogous compounds like 4-[2-(4-methylphenyl)ethynyl]phenol (compound 3, ).
Properties
Molecular Formula |
C17H16O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-[2-(4-propylphenyl)ethynyl]phenol |
InChI |
InChI=1S/C17H16O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-7,10-13,18H,2-3H2,1H3 |
InChI Key |
SVODSTPAIRWURL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Propylphenyl)ethynyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields of substituted phenols under mild conditions . Another method involves the nucleophilic aromatic substitution of aryl halides, which can be catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Propylphenyl)ethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters, ethers, or other substituted phenols.
Scientific Research Applications
4-((4-Propylphenyl)ethynyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-((4-Propylphenyl)ethynyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, enzymes, or other biomolecules, affecting their function. The ethynyl group can participate in π-π interactions with aromatic residues, further modulating the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| 4-((4-Propylphenyl)ethynyl)phenol | 236.30 | ~3.5 | Phenol, ethynyl, propyl |
| 4-[2-(4-Methylphenyl)ethynyl]phenol | 208.26 | ~3.0 | Phenol, ethynyl, methyl |
| 4-Phenylphenol (4-PP) | 170.21 | 3.1 | Phenol, biphenyl |
| 4-Ethylphenol | 122.16 | 1.9 | Phenol, ethyl |
- Hydrophobicity : The propyl chain increases LogP compared to methyl or ethyl analogs, enhancing lipid solubility.
- Conjugation: Ethynyl bridges enable extended π-systems, critical for fluorescence in compounds like BODIPY-ethynylphenol conjugates ().
Research Findings and Data Tables
Table 2: Fluorescence and Binding Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
